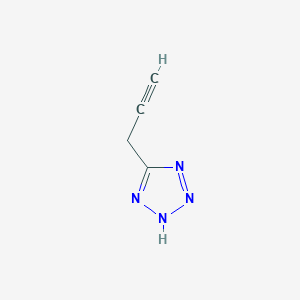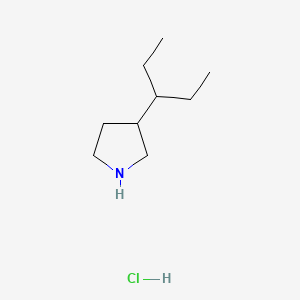
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2H-1,4-benzoxazin-3(4H)-one with amine hydrochloride in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high purity levels .
化学反応の分析
Types of Reactions
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
- 4-methyl-2H-1,4-benzoxazin-3(4H)-one
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-sulfonyl chloride
Uniqueness
Compared to similar compounds, 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride is unique due to its specific amine hydrochloride group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .
特性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-4-5-12-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,10H2,1H3;1H |
InChIキー |
HAYUYSBEUQCDFE-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC2=C1C=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)

![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)








